4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The compound’s melting point is 135 °c (dec) (lit), and its boiling point is a rough estimate of 23585°C . These properties may influence its bioavailability.
Result of Action
Some pyrazole derivatives have shown inhibitory activity against influenza a and coxsackie b4 virus .
Action Environment
It’s worth noting that the compound should be stored at 2-8°c .
Biochemical Analysis
Biochemical Properties
4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as xanthine oxidase, where it acts as an inhibitor, thereby reducing the production of uric acid . Additionally, this compound has been shown to bind to various proteins, influencing their structural conformation and activity. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and electrostatic interactions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has demonstrated antiproliferative effects by inhibiting key signaling pathways such as the MAPK pathway . It also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and apoptosis . In non-cancerous cells, this compound can influence cellular functions such as differentiation and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with xanthine oxidase involves the formation of a stable enzyme-inhibitor complex, preventing the conversion of hypoxanthine to uric acid . Additionally, this compound can activate or inhibit various signaling pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound is influenced by factors such as its solubility, molecular size, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, it can translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is critical for its activity and function, as it determines the specific biomolecules it can interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino-substituted pyrazoles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acids, while reduction can produce amino-pyrazoles .
Scientific Research Applications
4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-pyrazolecarboxylic acid: Similar in structure but differs in the position of the amino group.
5-Amino-1H-pyrazole-4-carboxylic acid: Another isomer with different biological activities.
4-Amino-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups, affecting its reactivity and applications.
Uniqueness
4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c5-2-1-6-7-3(2)4(8)9;/h1H,5H2,(H,6,7)(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUMKBFRBYAOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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